molecular formula C9H12ClN3Si B12961466 6-Chloro-5-((trimethylsilyl)ethynyl)pyrazin-2-amine

6-Chloro-5-((trimethylsilyl)ethynyl)pyrazin-2-amine

Cat. No.: B12961466
M. Wt: 225.75 g/mol
InChI Key: KSWKEDFBILPJOJ-UHFFFAOYSA-N
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Description

6-Chloro-5-((trimethylsilyl)ethynyl)pyrazin-2-amine is a chemical compound with the molecular formula C9H12ClN3Si It is a derivative of pyrazine, a nitrogen-containing heterocycle, and features a trimethylsilyl group attached to an ethynyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-((trimethylsilyl)ethynyl)pyrazin-2-amine typically involves the reaction of 6-chloropyrazin-2-amine with trimethylsilylacetylene under specific conditions. The reaction is often catalyzed by a palladium complex and proceeds via a Sonogashira coupling reaction. The general reaction conditions include the use of a base such as triethylamine or potassium carbonate, and the reaction is carried out in an inert atmosphere, usually under nitrogen or argon gas .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing the reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-((trimethylsilyl)ethynyl)pyrazin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazines, while coupling reactions can produce complex polycyclic structures .

Mechanism of Action

The mechanism of action of 6-Chloro-5-((trimethylsilyl)ethynyl)pyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, the compound can interact with its target, potentially inhibiting or activating specific biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-5-((trimethylsilyl)ethynyl)pyrazin-2-amine is unique due to its specific substitution pattern on the pyrazine ring, which can influence its reactivity and interaction with biological targets. The presence of the trimethylsilyl group also imparts distinct chemical properties, such as increased stability and lipophilicity, compared to similar compounds .

Properties

Molecular Formula

C9H12ClN3Si

Molecular Weight

225.75 g/mol

IUPAC Name

6-chloro-5-(2-trimethylsilylethynyl)pyrazin-2-amine

InChI

InChI=1S/C9H12ClN3Si/c1-14(2,3)5-4-7-9(10)13-8(11)6-12-7/h6H,1-3H3,(H2,11,13)

InChI Key

KSWKEDFBILPJOJ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC1=NC=C(N=C1Cl)N

Origin of Product

United States

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